A Technical Guide to 2-Amino-4-methoxythiophene-3-carbonitrile: Synthesis, Properties, and Applications
A Technical Guide to 2-Amino-4-methoxythiophene-3-carbonitrile: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Amino-4-methoxythiophene-3-carbonitrile, a heterocyclic building block of significant interest in medicinal chemistry and materials science. The 2-aminothiophene scaffold is a privileged core structure, primarily synthesized via the versatile Gewald reaction, that imparts a wide range of biological activities to molecules.[1][2][3] This document details the fundamental properties, spectroscopic signature, synthesis, reactivity, and potential applications of the title compound. It is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their work. We will explore its role as a synthon for more complex heterocyclic systems and its potential as a lead compound in various therapeutic areas.[1][3]
Core Molecular Identity and Properties
Chemical Identity
-
IUPAC Name: 2-Amino-4-methoxythiophene-3-carbonitrile
-
Molecular Formula: C₆H₆N₂OS
-
Molecular Weight: 154.19 g/mol
Chemical Structure
The structure features a thiophene ring substituted with an amino group at position 2, a cyano (nitrile) group at position 3, and a methoxy group at position 4. This arrangement of electron-donating (amino, methoxy) and electron-withdrawing (cyano) groups on the thiophene core dictates its unique chemical reactivity and biological interaction potential.
Caption: 2D Structure of 2-Amino-4-methoxythiophene-3-carbonitrile.
Physicochemical Properties
Specific experimental data for the title compound is sparse. The data presented below is a combination of predicted values and experimental data from closely related analogues, such as 2-amino-4-methylthiophene-3-carbonitrile and 2-amino-4-(methoxyphenyl)thiophene-3-carbonitrile.
| Property | Value / Description | Source |
| Appearance | Expected to be a solid, ranging from off-white to yellow or cream-colored crystals or powder. | [4][7] |
| Melting Point | Analogues melt in a broad range, typically >140°C. For example, 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carbonitrile melts at 140-169°C.[4] | [4] |
| Solubility | Generally insoluble in water, soluble in organic solvents like ethanol, DMF, and DMSO. | General chemical knowledge |
| Storage | Store in a cool, dry, dark place (2-8°C recommended for analogues) in a tightly sealed container under an inert atmosphere. | [8][9] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. Based on its functional groups, the following spectral characteristics are expected.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Doublet | N-H stretching (primary amine) |
| 2230 - 2210 | Strong | C≡N stretching (nitrile) |
| 1620 - 1580 | Medium | Aromatic C=C stretching |
| ~1250 | Strong | C-O stretching (aryl ether) |
Note: Data is inferred from analogues. IR characterization of a related compound confirms the presence of CN (2210–2220 cm⁻¹) and NH₂ (3350–3450 cm⁻¹) functional groups.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the detailed molecular structure.
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¹H NMR:
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A broad singlet corresponding to the two protons of the -NH₂ group.
-
A singlet for the three protons of the -OCH₃ group.
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A singlet for the proton at the C5 position of the thiophene ring.
-
-
¹³C NMR:
-
A signal for the nitrile carbon (C ≡N).
-
Signals for the four carbons of the thiophene ring, with distinct shifts due to the different substituents.
-
A signal for the methoxy carbon (O-CH₃ ).
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Synthesis and Reactivity
The Gewald Reaction: Primary Synthetic Route
The most versatile and widely used method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[1][2][10][11] This one-pot, multi-component reaction involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[11][12]
Mechanism Insight: The reaction proceeds in two key stages:
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Knoevenagel Condensation: A base, typically a secondary amine like morpholine or triethylamine, catalyzes the condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[11][13]
-
Sulfur Addition and Cyclization: Elemental sulfur adds to the intermediate, followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[11][13]
Caption: Generalized workflow of the Gewald Reaction for 2-aminothiophene synthesis.
Experimental Protocol: General Gewald Synthesis
This protocol is a general guideline and requires optimization for specific substrates.[13]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the α-hydroxy ketone or equivalent (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.2 eq).
-
Solvent: Add a suitable solvent, such as ethanol or methanol.
-
Catalyst: Add a basic catalyst (e.g., morpholine or triethylamine, 10-20 mol%).
-
Reaction: Stir the reaction mixture at a controlled temperature, typically between room temperature and 50°C.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.[13]
-
Workup and Purification:
-
Cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.[13]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by recrystallization (common solvents include ethanol or methanol) or silica gel column chromatography.[13]
-
Chemical Reactivity
The molecule's rich functionality allows for diverse chemical transformations, making it a valuable synthetic intermediate.[14]
-
N-Acylation: The primary amino group can readily react with acylating agents. For instance, reaction with activated carboxylic acids can form N-(3-cyanothiophen-2-yl) amides.[]
-
Thieno[2,3-d]pyrimidine Synthesis: The amino and cyano groups are perfectly positioned for cyclocondensation reactions with various electrophiles to form fused heterocyclic systems like thieno[2,3-d]pyrimidines, which are of great interest in medicinal chemistry.[]
-
Electrophilic Substitution: The thiophene ring, being electron-rich, can undergo electrophilic substitution reactions, although the positions are directed by the existing substituents.
Caption: Key reactive sites and potential transformations of the title compound.
Applications and Biological Significance
The 2-aminothiophene scaffold is a cornerstone in drug discovery, with derivatives exhibiting a vast array of pharmacological activities.[1][2][10]
Medicinal Chemistry
This class of compounds is explored for numerous therapeutic applications:
-
Anticancer Properties: Many 2-aminothiophene derivatives show significant antiproliferative activity against various cancer cell lines.[4] Their mechanism often involves the inhibition of specific kinases or interference with cell proliferation pathways.[4]
-
Antimicrobial and Antiviral Activity: The scaffold is a key component in the development of new antibacterial, antifungal, and antiviral agents.[1][2] Studies have investigated derivatives as potential treatments for hepatitis B and C by targeting viral enzymes.[16]
-
Enzyme Inhibition & Receptor Modulation: The structural features of 2-aminothiophenes allow them to interact with enzymes and receptors through hydrogen bonds and other non-covalent interactions, leading to the modulation of their activity.[4][10]
Materials Science
Beyond pharmaceuticals, 2-aminothiophenes are used in the development of advanced materials:
-
Organic Electronics: They serve as building blocks for oligomers and polymers used in organic photovoltaic cells and other electronic materials.[14][17]
-
Dyes and Pigments: The chromophoric nature of the thiophene ring and the potential for extended conjugation make these compounds useful in the synthesis of dyes.[12]
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed. The following information is based on safety data for structurally similar aminothiophene carbonitriles.[8][18][19]
Hazard Identification
-
GHS Classification:
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[18][20]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield.[18][20]
-
Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.[18]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[18]
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[18][20][21]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents and strong acids.[8][18][21]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[18][20][21]
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Bakunov, S. A., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31693–31706. [Link]
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PubChem. (n.d.). 2-Aminothiophene-3-carbonitrile. [Link]
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Al-Warhi, T., et al. (2025). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI. [Link]
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Bakunov, S. A., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. [Link]
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EPA CompTox Chemicals Dashboard. (2025). methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate Properties. [Link]
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PubChem. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile. [Link]
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Benjamin, I., et al. (2022). Modelling of Aminothiophene-Carbonitrile Derivatives as Potential Drug Candidates for Hepatitis B and C. University of Johannesburg. [Link]
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Nguyen, V. T., et al. (n.d.). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. [Link]
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Sabut, S. K. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
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Al-Ghamdi, A. M., et al. (2022). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. [Link]
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Tumer, F., et al. (2004). An Efficient Synthesis of Substituted 4-Aryl-3-Cyano-2-Amino Thiophenes by a Stepwise Gewald Reaction. Turkish Journal of Chemistry. [Link]
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Sabut, S. K. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
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Adebayo, I. A., et al. (2022). Synthesis and Evaluation of Coupler 4-Aryl-2-Aminothiophene-3-Carbonitrile and its Derivatives as Potential Coupling Component in Dye Synthesis. ResearchGate. [Link]
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Royal Society of Chemistry. (n.d.). Three-component synthesis of 4H-pyran scaffolds accelerated by a Gabapentin. [Link]
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ResearchGate. (2025). 2-Amino-4-methylthiophene-3-carbonitrile. [Link]
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EPA CompTox Chemicals Dashboard. (2025). 2-Amino-4-methylthiophene-3-carbonitrile - Exposure. [Link]
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